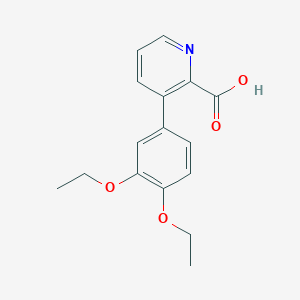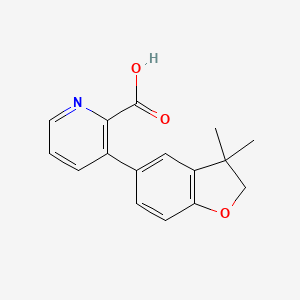
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide is a chemical compound that has been found to have potential applications in scientific research. This compound is a pyridine derivative that has a bromine atom and a dioxane ring attached to it. It is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and bacterial cell wall synthesis. It may also have antioxidant and anti-inflammatory properties that contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells and a bactericidal effect on certain types of bacteria. It has also been found to have potential as a neuroprotective agent for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide in lab experiments is that it has shown activity against certain types of cancer cells and bacteria, which makes it a promising candidate for further study. Additionally, this compound has been found to have potential as a therapeutic agent for Alzheimer's disease. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for the study of 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide. One direction is to investigate its mechanism of action and identify the specific pathways that it targets. Another direction is to explore its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies can be conducted to determine its toxicity and pharmacokinetics in vivo. Finally, this compound can be modified to improve its potency and selectivity against cancer cells and bacteria.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide involves the reaction of 2-chloronicotinic acid with 1,4-dioxane-2-methanol in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with bromine to yield the final product. The yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide has been found to have potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been found to have activity against certain types of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have potential as a therapeutic agent for Alzheimer's disease.
Propriétés
IUPAC Name |
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-9-2-1-3-13-10(9)11(15)14-6-8-7-16-4-5-17-8/h1-3,8H,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIAJZBRQAQVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)




![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)

